5-Bromo-2-(pyridin-3-yloxy)pyridine
Overview
Description
5-Bromo-2-(pyridin-3-yloxy)pyridine is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 g/mol. It is used in research and development .
Synthesis Analysis
The synthesis of pyridine derivatives like 5-Bromo-2-(pyridin-3-yloxy)pyridine often involves palladium-catalyzed Suzuki cross-coupling reactions . The reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids can produce these novel pyridine derivatives .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(pyridin-3-yloxy)pyridine can be analyzed using various techniques such as X-ray diffraction, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .Scientific Research Applications
Synthesis of Novel Pyridine-Based Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : This study describes the synthesis of a series of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine . These derivatives were created via a Suzuki cross-coupling reaction .
- Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids was used to produce these novel pyridine derivatives .
- Results or Outcomes : The synthesized pyridine derivatives were found to have potential as chiral dopants for liquid crystals . In particular, one compound exhibited significant lysis activity against clot formation in human blood .
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their anti-fibrotic activities were evaluated .
- Methods of Application : The specific methods of synthesis were not detailed in the search results .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, in particular, showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Synthesis of Polycyclic Azaarenes
- Scientific Field : Organic Chemistry
- Application Summary : 2-Amino-5-bromopyridine, which is structurally similar to 5-Bromo-2-(pyridin-3-yloxy)pyridine, is used for the synthesis of polycyclic azaarenes .
- Methods of Application : The specific methods of synthesis were not detailed in the search results .
- Results or Outcomes : The synthesized polycyclic azaarenes could potentially have various applications in medicinal chemistry, though specific results were not provided .
Preparation of Thienylpyridyl Garlands
- Scientific Field : Organic Chemistry
- Application Summary : 5-Bromopyridine-3-boronic acid, which can potentially be derived from 5-Bromo-2-(pyridin-3-yloxy)pyridine, is used in the preparation of thienylpyridyl garlands .
- Methods of Application : The preparation involves cross-coupling with heteroaryl halides .
- Results or Outcomes : The specific outcomes of this application were not detailed in the search results .
Synthesis of 5-Bromo-2-chloro-3-pyridinol
- Scientific Field : Organic Chemistry
- Application Summary : 5-Bromo-2-chloro-3-pyridinol, which is structurally similar to 5-Bromo-2-(pyridin-3-yloxy)pyridine, is used in various chemical reactions .
- Methods of Application : The specific methods of synthesis were not detailed in the search results .
- Results or Outcomes : The specific outcomes of this application were not detailed in the search results .
Synthesis of 5-bromo-2-(pyrrolidin-1-yl)pyridine
- Scientific Field : Organic Chemistry
- Application Summary : 5-bromo-2-(pyrrolidin-1-yl)pyridine, which can potentially be derived from 5-Bromo-2-(pyridin-3-yloxy)pyridine, is used in various chemical reactions .
- Methods of Application : The specific methods of synthesis were not detailed in the search results .
- Results or Outcomes : The specific outcomes of this application were not detailed in the search results .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-pyridin-3-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEQHXPNQXLTEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734209 | |
Record name | 5-Bromo-2-[(pyridin-3-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(pyridin-3-yloxy)pyridine | |
CAS RN |
900493-23-4 | |
Record name | 5-Bromo-2-[(pyridin-3-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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